molecular formula C24H46O6 B077869 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane CAS No. 13052-09-0

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane

Cat. No. B077869
CAS RN: 13052-09-0
M. Wt: 430.6 g/mol
InChI Key: JUIBLDFFVYKUAC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane, commonly known as DMBEH, is a type of organic peroxide. It is a colorless and odorless liquid that is highly reactive and can easily decompose to produce free radicals. It is a bifunctional monomer that has functional groups with both acid and ester functionality .


Synthesis Analysis

DMBEH is a powerful oxidizing agent that is commonly used in organic synthesis, polymerization, and as a radical initiator. It reacts with styrene to form polystyrene with a degree of polymerization of about 1100 .


Molecular Structure Analysis

The molecular formula of DMBEH is C24H46O6 . Its average mass is 430.618 Da and its monoisotopic mass is 430.329437 Da .


Chemical Reactions Analysis

DMBEH is used as a radical initiator for the polymerization of styrene and methyl methacrylate. Variations in initiator concentration, monomer concentration, and reaction temperature can significantly impact the polymerization rate.


Physical And Chemical Properties Analysis

DMBEH has a density of 1.0±0.1 g/cm3, a boiling point of 471.1±55.0 °C at 760 mmHg, and a flash point of 195.6±31.5 °C . It has 6 H bond acceptors, 0 H bond donors, and 19 freely rotating bonds .

Scientific Research Applications

  • X-Ray Diffraction Studies : The molecular and crystal structure of compounds including 2,5-Dimethyl-2,5-dihydroperoxyhexane, a related compound to 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane, were studied using X-ray diffraction. This research helps in understanding the structural aspects of such compounds (Khrustalev et al., 2004).

  • Use in Polymerization : The compound has been used as a radical initiator for the polymerization of styrene and methyl methacrylate, showing that variations in initiator concentration, monomer concentration, and reaction temperature can significantly impact the polymerization rate (Sheng et al., 2005).

  • Crosslinking Peroxides : Its reactivity as a crosslinking peroxide was investigated, especially in the context of ethylene-propylene rubbers. This research contributes to understanding the reactivity of different peroxides in rubber processing (Harpell & Walrod, 1973).

  • Free Radical Styrene Polymerization : A study of the kinetics of free radical styrene polymerization using this compound as an initiator revealed insights into the complex initiation, propagation, chain transfer, and chain termination reactions (Yoon & Choi, 1992).

  • Reverse Iodine Transfer Polymerization : The compound was also studied as a difunctional radical initiator in Reverse Iodine Transfer Polymerization (RITP) of styrene, methyl methacrylate, and butyl acrylate, providing insights into polymerization efficiencies and molecular weights (Enríquez-Medrano et al., 2016).

  • Synthesis of Polymeric Peroxycarbamates : Its use in the synthesis of polymeric peroxycarbamates, specifically in the polymerization of styrene, was investigated, highlighting the relationship between initiation rates and polymerization degree (Baysal et al., 1972).

  • Thermal Hazard Assessment : A study on the thermal degradation products of 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane, a closely related compound, provided insights into the thermal safety and decomposition behavior, which is essential for safe storage and handling (Das & Shu, 2016).

Safety And Hazards

Due to the instability and explosiveness of DMBEH, it needs to be stored in a closed container and kept away from fire, heat, and humid environments . Protective eyewear, gloves, and clothing should be worn during handling to avoid skin contact and inhalation .

properties

IUPAC Name

[5-(2-ethylhexanoylperoxy)-2,5-dimethylhexan-2-yl] 2-ethylhexaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H46O6/c1-9-13-15-19(11-3)21(25)27-29-23(5,6)17-18-24(7,8)30-28-22(26)20(12-4)16-14-10-2/h19-20H,9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIBLDFFVYKUAC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(CC)CCCC
Source PubChem
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Molecular Formula

C24H46O6
Record name 2,5-DIMETHYL-2,5-DI-(2-ETHYLHEXANOYLPEROXY)HEXANE
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DSSTOX Substance ID

DTXSID90864350
Record name 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane
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Molecular Weight

430.6 g/mol
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Physical Description

Liquid
Record name Hexaneperoxoic acid, 2-ethyl-, OO1,OO1'-(1,1,4,4-tetramethyl-1,4-butanediyl) ester
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Product Name

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane

CAS RN

13052-09-0
Record name 2,5-DIMETHYL-2,5-DI-(2-ETHYLHEXANOYLPEROXY)HEXANE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Hexaneperoxoic acid, 2-ethyl-, OO1,OO1′-(1,1,4,4-tetramethyl-1,4-butanediyl) ester
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Record name 2,5-dimethylhexane-2,5-diylbis(2-(ethylperoxy)hexanoate)
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Record name Hexaneperoxoic acid, 2-ethyl-, OO1,OO1'-(1,1,4,4-tetramethyl-1,4-butanediyl) ester
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Record name 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane
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Record name 1,1,4,4-tetramethylbutane-1,4-diyl bis(2-ethylperoxyhexanoate)
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Record name 2,5-DIMETHYL-2,5-BIS(2-ETHYLHEXANOYLPEROXY)HEXANE
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Synthesis routes and methods

Procedure details

Sodium hydroxide (25% aqueous solution), 2-ethylhexanoyl chloride (93%), 2,5-dimethyl-2,5-dihydroperoxyhexane (70%) are introduced into the mixing reactor (21) along with an aliphatic organic solvent (hexane, heptane etc.) at the rate of 51 lbs/hr, 31 lbs/hr and 38 lbs/hr respectively. The temperature in the reaction zone 21 is maintained at about 30° C and that in the after reaction zone 22 at about 20° C. The product 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane is obtained at the rate of about 50 lbs/hr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PG Mekarbane, BJ Tabner - Magnetic Resonance in Chemistry, 2000 - Wiley Online Library
The thermolysis of four alkylperoxy esters was undertaken at various temperatures between 300 and 353 K and the radicals generated were trapped employing DMPO, DEPMPO, PBN‐…
YY Chiu, LJ Lee - Journal of Polymer Science Part A: Polymer …, 1995 - Wiley Online Library
An important feature of free radical crosslinking polymerization of ethylene glycol dimethacrylate (EGDMA) resin is the formation of heterogeneous structure through intramolecular …
Number of citations: 90 onlinelibrary.wiley.com
P Penczek, P Czub, J Pielichowski - Crosslinking in materials science, 2005 - Springer
Results of investigations on novel formulations, structure-property relationships, curing, and compositions with fillers and reinforcing fibers (1997--2004) are reviewed with about 200 …
Number of citations: 139 link.springer.com
JK Fink - 2022 - books.google.com
CONTACT LENSES The book focuses on the chemistry and properties of contact lenses and their fabrication methods. With research & development continuing in the field, this …
Number of citations: 1 books.google.com
A Abe, JA Atsugi, HG Elias, M Johnson, KF Muck… - pdfcookie.com
Preface The purpose of the Polymer Handbook is to bring together the data and constants needed in theoretical and experimental polymer research. All polymer researchers have …
Number of citations: 0 pdfcookie.com
YYD Chiu - 1994 - search.proquest.com
Crosslinked polymers are used in a wide variety of aerospace, automotive, building construction, and consumer product applications. An integrated analysis was carried out to study the …
Number of citations: 3 search.proquest.com
FA Neugebauer - Nitrogen and Oxygen Centered Radicals, 2004 - Springer
9.5 Oxyaminyl radicals: -N.-O- (FA Neugebauer); 9 Nitrogen-centered monoradicals, biradicals and high-spin nitrenes, pp. 111-1 Page 1 Ref. p. R1] 9 Nitrogen-centered monoradicals, …
Number of citations: 2 link.springer.com
B Améduri, B Boutevin, P Czub, P Penczek… - 2005 - books.google.com
This series presents critical reviews of the present and future trends in polymer and biopolymer science including chemistry, physical chemistry, physics and materials science. It is …
Number of citations: 6 books.google.com

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